2-Aminobenzoic acid; 2-prop-2-enoxyethanol, also known as a complex organic compound, is characterized by its dual functional groups: an amino group and an ether moiety. The compound's systematic name reflects its structural components, which include a benzoic acid derivative and an allyl alcohol derivative. The chemical formula for this compound is with a molecular weight of approximately 239.27 g/mol .
This compound can be synthesized through various organic reactions involving 2-aminobenzoic acid (commonly known as anthranilic acid) and 2-prop-2-enoxyethanol. Anthranilic acid is widely available and can be derived from the hydrolysis of indigo or through the microbial degradation of tryptophan. 2-Prop-2-enoxyethanol, on the other hand, is typically synthesized from phenol and ethylene oxide .
The synthesis of 2-aminobenzoic acid; 2-prop-2-enoxyethanol can be achieved through several methods:
The reactions are generally conducted in organic solvents like toluene or dichloromethane to enhance solubility and reaction rates. Monitoring is often performed using thin-layer chromatography to assess product formation and purity.
The compound can participate in various chemical reactions:
For instance, when subjected to heat with acetic anhydride, it can yield acetylated derivatives, which are useful in further synthetic applications .
The mechanism by which 2-aminobenzoic acid; 2-prop-2-enoxyethanol exerts its effects involves its interaction with biological systems, particularly in metabolic pathways related to amino acid metabolism and neurotransmitter synthesis.
The catabolic conversion of L-tryptophan to 2-aminobenzoic acid represents a conserved eukaryotic pathway with neurological and immunological significance. This oxidative degradation occurs via the kynurenine pathway, where L-tryptophan is initially cleaved by tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO) to form N-formylkynurenine. Subsequent hydrolysis by kynurenine formamidase (EC 3.5.1.9) liberates formate and kynurenine. The pivotal step generating 2-aminobenzoic acid is catalyzed by kynureninase (EC 3.7.1.3), a pyridoxal-5′-phosphate (PLP)-dependent enzyme that cleaves L-kynurenine into 2-aminobenzoic acid and L-alanine [1] [6].
Table 1: Key Enzymes in Tryptophan-Derived 2-Aminobenzoic Acid Biosynthesis
Enzyme | EC Number | Reaction | Cofactor |
---|---|---|---|
Tryptophan 2,3-dioxygenase | EC 1.13.11.11 | L-Tryptophan → N-formylkynurenine | Heme, O₂ |
Kynurenine formamidase | EC 3.5.1.9 | N-formylkynurenine → kynurenine + formate | None |
Kynureninase | EC 3.7.1.3 | L-Kynurenine → 2-aminobenzoate + L-alanine | PLP |
Metabolic flux studies reveal that kynureninase operates under strict substrate saturation kinetics, with Kₘ values for L-kynurenine ranging 10–50 μM in mammalian systems [1]. This enzyme exhibits dual substrate specificity, also metabolizing 3-hydroxykynurenine, though at reduced catalytic efficiency. The 2-aminobenzoic acid produced enters downstream branches:
Pathway dysregulation elevates 2-aminobenzoic acid concentrations, classified as a uremic toxin linked to hemostatic disruption and renal impairment in chronic kidney disease models [1].
Pseudomonas species deploy specialized anaerobic pathways for 2-aminobenzoic acid metabolism, distinct from eukaryotic oxidative routes. Denitrifying Pseudomonas strains utilize 2-aminobenzoic acid as a carbon and energy source under nitrate-reducing conditions. This pathway involves three activation and reductive steps:
Table 2: Anaerobic 2-Aminobenzoic Acid Degradation Enzymes in Pseudomonas
Enzyme | Induction Condition | Specific Activity | Products |
---|---|---|---|
2-Aminobenzoate-CoA ligase | Anaerobic + substrate | Not reported | 2-Aminobenzoyl-CoA |
2-Aminobenzoyl-CoA reductase | Anaerobic + substrate | 15 nmol·min⁻¹·mg⁻¹ | Benzoyl-CoA + NH₃ |
Benzoyl-CoA reductase | Anaerobic (benzoate/2AA) | 10–15 nmol·min⁻¹·mg⁻¹ | Cyclohex-1-enecarboxyl-CoA |
Notably, benzoate-grown cells exhibit reduced 2-aminobenzoic acid degradation efficiency compared to those grown on 2-aminobenzoate, indicating substrate-specific induction of the deaminase system [3] [10]. Genomic analysis confirms that pab genes encoding chorismate-utilizing enzymes enable de novo 2-aminobenzoic acid synthesis in bacteria, feeding into siderophore and phenazine antibiotic production [6] [10].
Chorismate serves as the central branch point for aromatic amino acid and 2-aminobenzoic acid biosynthesis in microorganisms. The partitioning of chorismate between the tryptophan and 2-aminobenzoic acid pathways is governed by:
The pab knockout strain (L. lactis NZ9000Δpab) exhibits auxotrophy for purines (guanine, adenine, xanthine, or inosine) but not pyrimidines, demonstrating that folate-derived one-carbon units are non-essential for pyrimidine biosynthesis when purine salvage occurs. This highlights the metabolic flexibility in balancing chorismate-derived pathway outputs [5].
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